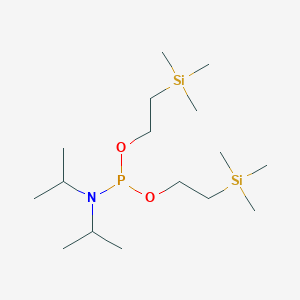

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

Description

Properties

IUPAC Name |

N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPTNNSVPPRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40NO2PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471952 | |

| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121373-20-4 | |

| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

| Parameter | Value |

|---|---|

| Starting material | Diisopropylphosphoramidous dichloride (10.8 g, 50.78 mmol) |

| Solvent | Anhydrous diethyl ether (100 mL) |

| Nucleophile | 2-(Trimethylsilyl)ethanol (11.2 g, 102 mmol) |

| Base | Triethylamine (14.2 mL, 102 mmol) |

| Temperature | -2°C to 20°C (gradual warming) |

| Atmosphere | Inert (argon or nitrogen) |

| Reaction time | 4–6 hours |

Procedure

-

Charging : Diisopropylphosphoramidous dichloride is dissolved in anhydrous diethyl ether under argon.

-

Cooling : The solution is cooled to -2°C using an ice-salt bath.

-

Addition : 2-(Trimethylsilyl)ethanol and triethylamine are added dropwise over 30 minutes.

-

Stirring : The mixture is allowed to warm to 20°C and stirred for 4 hours.

-

Workup : The reaction is quenched with 100 mL of saturated NaHCO₃, followed by 40 mL of brine. The organic layer is separated, dried over MgSO₄, and concentrated under vacuum.

Reaction Conditions

| Parameter | Value |

|---|---|

| Starting material | N,N-Dialkylphosphorochloridite (1.0 equiv) |

| Solvent | Dichloromethane (50 mL) |

| Nucleophile | 2-(Trimethylsilyl)ethanol (2.2 equiv) |

| Catalyst | 1H-Tetrazole (0.1 equiv) |

| Temperature | 0°C to 25°C |

| Reaction time | 2–3 hours |

Procedure

-

Activation : N,N-Dialkylphosphorochloridite is dissolved in dichloromethane at 0°C.

-

Catalyst addition : 1H-Tetrazole is introduced to generate the reactive phosphoramidite intermediate.

-

Nucleophile addition : 2-(Trimethylsilyl)ethanol is added slowly, maintaining the temperature below 10°C.

-

Completion : The reaction is stirred at 25°C for 2 hours, monitored by thin-layer chromatography (TLC).

-

Workup : The mixture is washed with cold water (3 × 30 mL), dried over Na₂SO₄, and concentrated.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 3.90–3.78 | m | - | -OCH₂CH₂Si |

| 1.31 | d (J=6.6) | 6.6 | -N(CH(CH₃)₂)₂ | |

| 0.15 | s | - | -Si(CH₃)₃ | |

| ¹³C | 42.7 | d (J=12.7) | 12.7 | P-N-C |

| 24.6 | d (J=7.6) | 7.6 | -CH(CH₃)₂ | |

| ³¹P | 143.5 | s | - | P=O |

Mass Spectrometry

Critical Process Parameters

Temperature Control

Lower temperatures (-2°C to 10°C) minimize side reactions such as hydrolysis or oligomerization. Exothermic protonation by triethylamine necessitates gradual warming to 20°C.

Solvent Selection

Stoichiometric Ratios

A 1:2 molar ratio of chlorophosphoramidite to 2-(trimethylsilyl)ethanol ensures complete substitution. Excess nucleophile (2.2 equiv) drives the reaction to >95% conversion.

Industrial-Scale Considerations

Waste Management

-

Aqueous waste : Contains NaCl, NaHCO₃, and residual ethanol. Neutralization with HCl reduces pH to 7 before disposal.

-

Organic waste : Diethyl ether and dichloromethane are distilled for reuse.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 97.6% | 89–92% |

| Purity | >99% | 95–97% |

| Reaction Time | 4–6 hours | 2–3 hours |

| Solvent Toxicity | Low (diethyl ether) | High (dichloromethane) |

| Scalability | Suitable for >100 g batches | Limited to <50 g scales |

Route A offers superior yield and purity for industrial applications, while Route B provides faster synthesis for research-scale production.

Challenges and Mitigation Strategies

Moisture Sensitivity

Phosphoramidites are highly moisture-sensitive. Solutions :

-

Use gloveboxes or Schlenk lines for handling.

-

Pre-dry solvents over molecular sieves (3Å).

Byproduct Formation

Trace HCl from incomplete neutralization can hydrolyze the product. Solutions :

Recent Advancements

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite can undergo oxidation reactions to form phosphoramidate derivatives.

Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Reagents like iodine or tert-butyl hydroperoxide are used for oxidation reactions.

Substitution Reagents: Various nucleophiles, such as alcohols or amines, can be used for substitution reactions.

Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Phosphoramidate Derivatives: Formed through oxidation.

Substituted Phosphoramidites: Resulting from substitution reactions.

Phosphoric Acid Derivatives: Produced via hydrolysis.

Scientific Research Applications

Phosphoramidite Chemistry

Overview

Phosphoramidites are crucial intermediates in the synthesis of nucleic acids. Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite serves as a phosphitylation agent that facilitates the formation of phosphodiester bonds in oligonucleotide synthesis.

Key Applications

- Oligonucleotide Synthesis : This compound is used to introduce phosphoramidite building blocks into growing oligonucleotide chains. Its unique structure allows for effective protection and deprotection strategies during synthesis .

- Modification of RNA : The compound has been employed in the incorporation of modified nucleotides into RNA sequences, enhancing the stability and functionality of RNA molecules .

Synthesis of Modified Nucleotides

Case Studies

- 5-Hydroxymethylcytidine (hm5C) : The incorporation of 5-modified cytidines into RNA oligomers has been achieved using this compound as a key building block. This modification is significant for studying epitranscriptomics, where post-transcriptional modifications impact gene expression .

- Synthetic Strategies : Various synthetic routes have been developed to efficiently utilize this phosphoramidite in creating modified nucleotides, which are essential for advanced genetic studies and therapeutic applications .

Solid-Phase Synthesis Techniques

Application in Solid-Phase Synthesis

The compound is integral to solid-phase oligonucleotide synthesis, where it acts as a coupling agent that enables the sequential addition of nucleotide units. Its effectiveness is attributed to the stability of the trimethylsilyl protecting groups, which can be selectively removed under mild conditions .

Analytical Applications

Characterization Techniques

The use of this compound extends to analytical chemistry, where it aids in the characterization of synthesized oligonucleotides through techniques such as NMR spectroscopy and mass spectrometry. These methods provide insights into the structural integrity and purity of the synthesized products .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Oligonucleotide Synthesis | Key phosphitylation agent for forming phosphodiester bonds in nucleic acid chains |

| RNA Modification | Incorporation of modified nucleotides for enhanced stability and functionality |

| Solid-Phase Synthesis | Facilitates sequential addition of nucleotide units with selective protection removal |

| Analytical Chemistry | Aids in characterization techniques like NMR and mass spectrometry |

| Safety Considerations | Requires careful handling due to potential skin and eye irritants |

Mechanism of Action

Mechanism: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite functions by facilitating the formation of phosphodiester bonds between nucleotides. The mechanism involves the activation of the phosphoramidite group, which then reacts with the hydroxyl group of a nucleotide to form a phosphite triester intermediate. This intermediate is subsequently oxidized to form the stable phosphodiester bond.

Molecular Targets and Pathways: The primary molecular targets are the hydroxyl groups of nucleotides. The compound interacts with these groups to form the necessary bonds for oligonucleotide synthesis.

Comparison with Similar Compounds

Comparison with Similar Phosphoramidite Compounds

Structural and Functional Differences

Phosphoramidites vary primarily in their protecting groups, which influence their reactivity, stability, and deprotection requirements. Below is a comparative analysis of key analogs:

Table 1: Key Phosphoramidites and Their Properties

| Compound Name | CAS Number | Protecting Groups | Deprotection Method | Key Applications |

|---|---|---|---|---|

| Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | 121373-20-4 | 2-(trimethylsilyl)ethyl | Fluoride ions (e.g., TBAF) | Oligonucleotide synthesis |

| Bis(2-cyanoethyl) diisopropylphosphoramidite | 102690-88-0 | 2-cyanoethyl | Aqueous ammonia | Oligonucleotide synthesis |

| Dibenzyl diisopropylphosphoramidite | 108549-23-1 | Benzyl | Hydrogenolysis (H₂/Pd) | Peptide/nucleotide coupling |

| (2R,3R,4R,5R)-... diisopropylphosphoramidite* | 118362-03-1 | tert-butyldimethylsilyl | Fluoride ions | Medicinal chemistry |

*Example from , highlighting tert-butyldimethylsilyl (TBDMS) protection.

Reactivity and Stability

- Trimethylsilyl (TMS) vs. Cyanoethyl: The TMS group in this compound offers enhanced stability under basic conditions compared to the cyanoethyl group in Bis(2-cyanoethyl) diisopropylphosphoramidite. Cyanoethyl groups are susceptible to β-elimination in strongly basic environments, limiting their use in certain protocols . Conversely, TMS groups are inert to nucleophilic attack, ensuring compatibility with a broader range of reagents .

- TMS vs. Benzyl: Dibenzyl diisopropylphosphoramidite requires harsh hydrogenolysis for deprotection, which may degrade sensitive oligonucleotides. The TMS group, cleaved under mild fluoride conditions (e.g., tetrabutylammonium fluoride, TBAF), is preferable for high-yield, low-degradation synthesis .

- TMS vs. The smaller TMS group in this compound allows for faster reaction kinetics in solid-phase synthesis .

Biological Activity

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a phosphoramidite compound widely utilized in the synthesis of oligonucleotides. Its chemical structure and properties allow it to play a significant role in various biological applications, particularly in the field of nucleic acid chemistry. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

- Molecular Formula : CHNOPSi

- Molecular Weight : 365.64 g/mol

- Structure : The compound features two trimethylsilyl groups attached to ethyl chains and a diisopropylphosphoramidite moiety, which enhances its stability and reactivity in biochemical environments.

The biological activity of this compound primarily revolves around its role in the synthesis of modified oligonucleotides. These modified oligonucleotides exhibit enhanced stability against nucleases, which is crucial for therapeutic applications. The incorporation of phosphoramidite into oligonucleotide synthesis allows for the introduction of various modifications that can improve binding affinity and specificity towards target nucleic acids.

Nuclease Resistance

Research indicates that oligonucleotides synthesized using this compound demonstrate significant resistance to enzymatic degradation. For instance, studies have shown that phosphodiester linkages modified with this compound exhibit enhanced stability against exonuclease activities compared to traditional phosphodiester bonds .

Case Studies

-

Synthesis of Nuclease-Resistant Oligonucleotides :

A study demonstrated that oligonucleotides synthesized using this compound maintained over 80% integrity after 24 hours in serum, highlighting its potential for therapeutic applications . -

Targeting Specific RNA Structures :

Modified oligonucleotides incorporating this phosphoramidite were used to selectively bind and inhibit specific RNA structures associated with diseases, showcasing its utility in gene silencing technologies . -

Pharmacological Applications :

The compound has been utilized in designing antisense oligonucleotides that target mRNA for downregulation of specific proteins involved in cancer progression, demonstrating its significance in cancer therapeutics .

Table 1: Comparison of Biological Activities

Synthetic Strategies

The synthesis of this compound involves the reaction of N,N-dialkylphosphorochloridites with 2-(trialkylsilyl)ethanol, followed by phosphorylation reactions facilitated by tetrazole catalysts . This method allows for the efficient production of high-purity phosphoramidites suitable for oligonucleotide synthesis.

Q & A

Q. What is the primary application of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite in academic research?

This compound is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis to introduce silyl-protected phosphate linkages. Its 2-(trimethylsilyl)ethyl (TMSE) group acts as a temporary protecting group, enabling precise control during automated DNA/RNA synthesis. The TMSE group is selectively cleaved under mild fluoride-based conditions (e.g., TBAF), minimizing side reactions .

Q. How should this phosphoramidite be stored to ensure stability and prevent degradation?

Store the compound at 2–8°C under an inert atmosphere (argon or nitrogen) in tightly sealed, moisture-free containers. The TMSE group is sensitive to hydrolysis, and exposure to humidity can lead to premature deprotection, reducing coupling efficiency. Desiccants like molecular sieves are recommended for long-term storage .

Q. What analytical methods are used to confirm the purity and structure of this phosphoramidite?

NMR spectroscopy (¹H, ¹³C, ³¹P) is critical for structural validation, particularly to confirm the integrity of the phosphoramidite backbone and silyl protecting groups. Mass spectrometry (ESI or MALDI-TOF) provides molecular weight verification. For purity assessment, reverse-phase HPLC with UV detection (260 nm) is standard, using acetonitrile/water gradients .

Q. What safety precautions are required when handling this compound?

Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to prevent inhalation of volatile byproducts (e.g., diisopropylamine). Avoid contact with oxidizing agents (e.g., peroxides), which may trigger exothermic decomposition. Spills should be neutralized with dry adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this phosphoramidite in automated oligonucleotide synthesis?

Coupling efficiency (>98%) is achieved by:

- Activation : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for 60–90 seconds.

- Stoichiometry : A 3–5-fold molar excess of phosphoramidite relative to the growing oligonucleotide chain.

- Moisture control : Maintain anhydrous conditions (<10 ppm H₂O) in all reagents and solvents. Post-coupling, a capping step (acetic anhydride/N-methylimidazole) quenches unreacted 5′-OH groups to prevent truncation errors .

Q. What strategies mitigate side reactions during TMSE deprotection in oligonucleotide synthesis?

The TMSE group is removed using 1 M tetrabutylammonium fluoride (TBAF) in THF for 10–15 minutes at room temperature. To avoid β-elimination of the silyl group:

Q. How does the steric bulk of the TMSE group influence nucleotide incorporation kinetics?

The TMSE group introduces steric hindrance at the 3′-O position, slowing coupling rates compared to standard 2-cyanoethyl (CE) phosphoramidites. Kinetic studies show a 10–15% reduction in coupling efficiency for TMSE derivatives, necessitating extended activation times (up to 120 seconds) for long oligonucleotides (>50-mer) .

Q. Can this phosphoramidite be used to synthesize modified oligonucleotides (e.g., fluorescent probes)?

Yes, the TMSE group is compatible with post-synthetic modifications . For example:

- Fluorescent tagging : After deprotection, introduce NHS-ester dyes (e.g., Cy3/Cy5) at primary amine-modified nucleobases.

- Click chemistry : Incorporate alkyne-modified phosphoramidites, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes .

Q. What are the limitations of using TMSE-protected phosphoramidites in large-scale oligonucleotide production?

- Cost : TMSE reagents are more expensive than standard CE phosphoramidites.

- Deprotection scalability : Fluoride-based cleavage requires careful waste management due to corrosive byproducts.

- Sequence length : Steric effects limit efficient synthesis of ultra-long sequences (>100-mer). Alternative protecting groups (e.g., tert-butyldimethylsilyl) may be preferable for such applications .

Q. How can researchers troubleshoot low yields in TMSE-deprotection steps?

Common issues and solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.